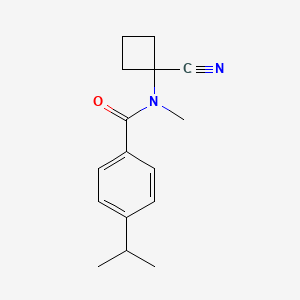
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide increases the levels of GABA in the brain, leading to an overall increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
The increase in inhibitory neurotransmission caused by N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide has a number of biochemical and physiological effects. These include a reduction in neuronal excitability, a decrease in the release of excitatory neurotransmitters, and an overall decrease in brain activity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for more precise manipulation of GABAergic neurotransmission in the brain. However, one limitation of using N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide. One area of interest is its potential use in the treatment of drug addiction, particularly for opioids and cocaine. Another area of interest is its potential use in the treatment of anxiety disorders, as preclinical studies have shown promising results in reducing anxiety-like behavior in rodents. Additionally, further research is needed to fully understand the long-term effects of N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide on GABAergic neurotransmission and its potential for use in human therapeutics.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide involves a multi-step process starting with the reaction of 4-isobutyrylaniline with ethyl 2-bromoacetate, followed by cyclization with sodium hydride and then reaction with methylamine to yield N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide has shown promising results in reducing seizure activity and increasing the effectiveness of other antiepileptic drugs. Additionally, N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction and decrease anxiety-like behavior in rodents.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12(2)13-5-7-14(8-6-13)15(19)18(3)16(11-17)9-4-10-16/h5-8,12H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNMSCFCYKZZOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2374530.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)
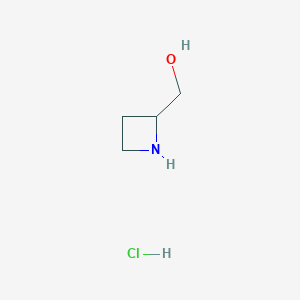
![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2374534.png)
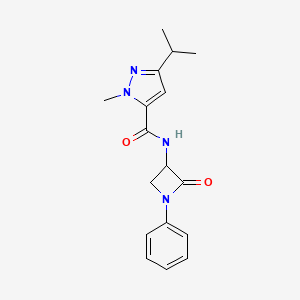
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate](/img/structure/B2374536.png)
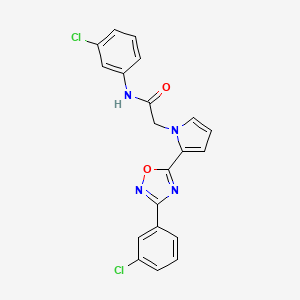
![7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2374540.png)
![N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374541.png)
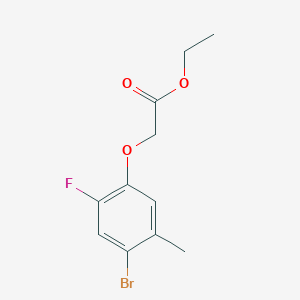
![1-benzyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2374543.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2374550.png)
![(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2374551.png)